molecular formula C22H45NO B14266604 N-(Propan-2-yl)nonadecanamide CAS No. 189939-64-8

N-(Propan-2-yl)nonadecanamide

Cat. No.: B14266604
CAS No.: 189939-64-8
M. Wt: 339.6 g/mol
InChI Key: LTOAZHRADZAFED-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)nonadecanamide is a long-chain fatty acid amide with the molecular formula C₂₂H₄₅NO and a molecular weight of 339.5 g/mol. The compound consists of a nonadecanoyl group (C₁₉H₃₇CO-) linked via an amide bond to an isopropylamine moiety. While direct literature on this compound is sparse, insights can be drawn from structurally analogous amides described in recent research .

Properties

CAS No.

189939-64-8

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-propan-2-ylnonadecanamide

InChI

InChI=1S/C22H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21(2)3/h21H,4-20H2,1-3H3,(H,23,24)

InChI Key

LTOAZHRADZAFED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Propan-2-yl)nonadecanamide can be synthesized through several methods. One common approach involves the reaction of nonadecanoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)nonadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Propan-2-yl)nonadecanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)nonadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-(Propan-2-yl)nonadecanamide and two structurally related amides: N-acetyl Norfentanyl and 2-Iodo-N-(prop-2-yn-1-yl)acetamide.

Parameter This compound N-acetyl Norfentanyl 2-Iodo-N-(prop-2-yn-1-yl)acetamide
Molecular Formula C₂₂H₄₅NO C₁₆H₂₂N₂O₂ C₅H₆INO
Molecular Weight 339.5 g/mol 274.4 g/mol 223.0 g/mol
Functional Groups Amide, branched alkyl chain Amide, acetyl, piperidinyl, phenyl Amide, iodo, propargyl
Synthesis Method EDCI/DMAP coupling (hypothesized) Coupling reaction EDCI/DMAP coupling
Yield Not reported Not reported 5%
Storage Conditions Likely stable at room temperature -20°C (crystalline solid) Not reported
Applications Surfactants, lipid formulations Pharmaceutical intermediate Synthetic intermediate
Key Observations:

Molecular Weight and Hydrophobicity: this compound’s long alkyl chain (C19) results in significantly higher molecular weight and hydrophobicity compared to the smaller N-acetyl Norfentanyl (C16) and 2-iodoacetamide (C5). This property may limit its solubility in polar solvents but enhance compatibility with lipid matrices.

In contrast, N-acetyl Norfentanyl’s piperidinyl and phenyl groups enable interactions with biological targets, while the iodo and propargyl groups in 2-iodoacetamide facilitate further functionalization (e.g., click chemistry) .

Synthesis Challenges: The low yield (5%) observed for 2-Iodo-N-(prop-2-yn-1-yl)acetamide underscores the difficulty of introducing reactive groups (iodo, propargyl) during amidation. For this compound, the long alkyl chain may necessitate optimized solvents (e.g., dichloromethane or DMF) to improve reaction efficiency.

Stability and Handling

  • N-acetyl Norfentanyl: Requires storage at -20°C to maintain stability as a crystalline solid , suggesting sensitivity to thermal degradation.
  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide : The iodine substituent may render it light-sensitive, though specific handling guidelines are unavailable .

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